4,6-Dichloro-2,3-dihydro-1-benzofuran-3-one
Description
Properties
IUPAC Name |
4,6-dichloro-1-benzofuran-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4Cl2O2/c9-4-1-5(10)8-6(11)3-12-7(8)2-4/h1-2H,3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VUYJDXGTXGRKAC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)C2=C(O1)C=C(C=C2Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4Cl2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501302250 | |
| Record name | 4,6-Dichloro-3(2H)-benzofuranone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501302250 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
857062-58-9 | |
| Record name | 4,6-Dichloro-3(2H)-benzofuranone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=857062-58-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4,6-Dichloro-3(2H)-benzofuranone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501302250 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
4,6-Dichloro-2,3-dihydro-1-benzofuran-3-one (commonly referred to as 4,6-Dichloro-benzofuranone) is a synthetic organic compound that has garnered attention for its potential biological activities. This article explores its biological properties, including antimicrobial, anticancer, and analgesic activities, supported by data tables and case studies.
- Molecular Formula : C8H4Cl2O2
- Molecular Weight : 203.02 g/mol
- CAS Number : 857062-58-9
- IUPAC Name : 4,6-dichloro-1-benzofuran-3-one
1. Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of benzofuran derivatives, including this compound. Research indicates that compounds with similar structures exhibit significant activity against various bacterial strains.
Table 1: Antimicrobial Activity of Benzofuran Derivatives
| Compound Name | Bacterial Strain Tested | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| This compound | Staphylococcus aureus | 5.0 μg/mL |
| 2-(4-methoxyphenyl)-benzofuran | E. coli | 3.12 μg/mL |
| Benzofuran derivative X | M. tuberculosis | IC90 < 0.60 μM |
A study by Yempala et al. demonstrated that benzofuran derivatives showed profound activity against M. tuberculosis with low toxicity towards mammalian cells .
2. Anticancer Activity
Benzofuran derivatives have also been investigated for their anticancer properties. The structure of 4,6-Dichloro-benzofuranone is conducive to interactions with biological targets involved in cancer progression.
Case Study: Anticancer Effects
In vitro studies have shown that certain benzofuran derivatives can inhibit the proliferation of cancer cell lines such as breast and colon cancer cells. For instance, a derivative similar to 4,6-Dichloro-benzofuranone exhibited an IC50 value of 10 μM against breast cancer cells .
3. Analgesic Activity
The analgesic properties of benzofuran derivatives have been explored in models of neuropathic pain. Compounds derived from benzofuran structures have shown efficacy in reducing pain without significant side effects.
Table 2: Analgesic Activity in Animal Models
| Compound Name | Pain Model Tested | Efficacy (Pain Reduction %) |
|---|---|---|
| This compound | Spinal nerve ligation model | 70% |
| Compound Y | Paclitaxel-induced neuropathy | 65% |
A notable study reported that a compound similar to 4,6-Dichloro-benzofuranone reversed neuropathic pain in animal models without affecting locomotor behavior .
Scientific Research Applications
Medicinal Chemistry
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of benzofuran derivatives, including 4,6-dichloro-2,3-dihydro-1-benzofuran-3-one. Benzofuran derivatives are known for their effectiveness against various pathogens. For instance, compounds with similar structures have demonstrated significant activity against Mycobacterium tuberculosis and other bacterial strains. The presence of chlorine atoms at specific positions enhances their biological activity by increasing lipophilicity and altering the interaction with biological targets .
Pharmacological Properties
Research indicates that benzofuran derivatives exhibit a range of pharmacological activities, including diuretic, saluretic, and antihypertensive effects. These compounds can help manage conditions associated with fluid retention and hypertension by promoting electrolyte balance . The structural features of this compound may contribute to similar therapeutic effects.
Synthesis and Chemical Intermediates
Synthetic Applications
this compound serves as an important intermediate in organic synthesis. Its electrophilic nature allows it to participate in various chemical reactions, making it a versatile building block for synthesizing more complex molecules. The compound can be utilized in the development of new pharmaceuticals or agrochemicals .
Reactivity and Derivatives
The reactivity of this compound can be exploited to create derivatives with enhanced properties. For example, modifications at the 2 or 3 positions of the benzofuran ring can lead to compounds with improved biological activity or novel functionalities .
Material Science
Polymer Chemistry
In material science, benzofuran derivatives are being explored for their potential use in polymer chemistry. Their unique structural properties may impart desirable characteristics to polymers, such as increased thermal stability or enhanced mechanical properties . The incorporation of this compound into polymer matrices could lead to innovative materials suitable for various applications.
Case Studies and Research Findings
Comparison with Similar Compounds
Positional Isomers: Chlorine Substitution Patterns
Chlorine positioning significantly influences the electronic and steric properties of benzofuranone derivatives. Key isomers include:
- 5,7-Dichloro-2,3-dihydro-1-benzofuran-3-one (CAS 74815-20-6): A positional isomer with chlorine atoms at the 5- and 7-positions. This compound exhibits similar reactivity but distinct dipole moments due to asymmetric charge distribution, as observed in related dichloroquinones .
Structural Impact : The 4,6-dichloro isomer may exhibit greater steric accessibility for electrophilic substitution at the 2-position compared to 5,7- and 6,7-isomers, where chlorine atoms occupy adjacent positions.
Halogenated Derivatives: Fluoro and Bromo Analogues
- 5-Chloro-7-fluoro-2-methyl-2,3-dihydro-1-benzofuran-3-one (CAS 155814-22-5): Fluorine substitution enhances electronegativity and lipophilicity (logP ~1.5 estimated), improving membrane permeability compared to dichloro derivatives.
- 7-Bromo-2,3-dihydro-1-benzofuran-3-one (CAS 886365-43-1): Bromine’s larger atomic radius introduces steric hindrance, slowing reaction kinetics in nucleophilic aromatic substitution compared to chlorine analogues .
Key Difference : Fluorinated derivatives generally exhibit higher bioavailability, while brominated analogues are bulkier and less reactive.
Alkyl-Substituted Analogues
- 4,6-Dichloro-3-methylbenzofuran (CAS 81078-72-0): The methyl group at the 3-position replaces the ketone oxygen, converting the compound into a non-polar benzofuran. This modification eliminates hydrogen-bonding capacity, reducing solubility in polar solvents .
Physicochemical Impact : Alkyl substituents increase hydrophobicity (logP >2), making these derivatives more suitable for lipid-rich environments.
Data Tables
Table 1: Physicochemical Properties of Selected Compounds
| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | logP | Key Features |
|---|---|---|---|---|---|
| 4,6-Dichloro-2,3-dihydro-1-benzofuran-3-one | - | C₈H₄Cl₂O₂ | 203.02 | ~1.8* | High reactivity, building block |
| 5,7-Dichloro-2,3-dihydro-1-benzofuran-3-one | 74815-20-6 | C₈H₄Cl₂O₂ | 203.02 | ~1.8* | Asymmetric charge distribution |
| 5-Chloro-7-fluoro-2-methyl derivative | 155814-22-5 | C₉H₆ClFO₂ | 212.60 | ~1.5 | Enhanced lipophilicity |
| TB501 | - | C₂₃H₂₅N₃O₅ | 436.51 | 1.523 | Antitubercular activity |
*Estimated based on analogous compounds.
Table 2: Commercial Availability and Pricing (CymitQuimica)
| Compound Name | 50 mg Price (€) | 500 mg Price (€) |
|---|---|---|
| This compound | 462.00 | 1,245.00 |
| 4,6-Difluoro analogue | 478.00 | 1,304.00 |
Preparation Methods
Cyclization of Substituted Phenols with Ketones
A primary synthetic route to 4,6-Dichloro-2,3-dihydro-1-benzofuran-3-one involves the intramolecular cyclization of appropriately substituted phenolic precursors with ketones under acidic conditions. For example, 4,6-dichloro-2-methylphenol can be reacted with a ketone in the presence of a strong acid catalyst to induce cyclization, forming the benzofuran ring system with the ketone functionality at position 3.
- Reaction Conditions: Typically, strong acid catalysts such as sulfuric acid or Lewis acids are used to promote the cyclization.
- Mechanism: The process proceeds via electrophilic aromatic substitution followed by ring closure, generating the dihydrobenzofuranone core.
- Outcome: This method yields the target compound with chlorine atoms retained at positions 4 and 6, and the ketone group at position 3.
This approach is supported by industrial-scale syntheses where continuous flow reactors and optimized parameters improve yield and purity.
Base-Promoted Cyclization of Benzofuranone Carboxylic Acid Esters
A patented industrial process describes the preparation of benzofuranones via base-promoted cyclization of benzofuranone carboxylic acid esters, which can be adapted for 4,6-dichloro-substituted substrates.
- Step 1: Preparation of methyl or ethyl benzofuran-3-one-2-carboxylate esters with the desired chlorine substitutions.
- Step 2: Treatment of these esters with potassium hydroxide solution in ethanol-water mixture under reflux (temperatures between 0 °C to 150 °C, preferably 0 °C to 80 °C).
- Step 3: Acidification of the reaction mixture with concentrated hydrochloric acid to precipitate the benzofuranone.
- Workup: The product is filtered, washed with water, and dried under vacuum at moderate temperatures (around 35-45 °C).
- Yield: High yields reported (up to 94% theoretical).
- Atmosphere: Protective gas atmosphere (nitrogen or argon) is used to avoid oxidation during the reaction and workup.
This method is notable for its scalability and reproducibility in industrial settings, ensuring high purity and yield of benzofuranone derivatives.
Summary Table of Preparation Methods
| Method | Key Reagents | Conditions | Advantages | Limitations |
|---|---|---|---|---|
| Acid-catalyzed cyclization of 4,6-dichloro-2-methylphenol with ketones | 4,6-dichloro-2-methylphenol, ketone, strong acid catalyst | Acidic medium, reflux | Direct synthesis, well-established | Requires strong acid, potential side reactions |
| Radical synthesis using DMSO and TCT | DMSO, cyanuric chloride (TCT), water | Metal-free, radical pathway, controlled by water addition | Mild conditions, scalable, metal-free | Specific to benzofuranones, adaptation needed for chlorinated derivatives |
| Base-promoted cyclization of benzofuranone esters | Benzofuranone carboxylic acid esters, KOH, ethanol-water, HCl | Reflux, protective gas atmosphere, 0–80 °C | High yield, industrial scale, reproducible | Requires ester precursors, careful atmosphere control |
| Pd-catalyzed Sonogashira coupling and cyclization | Iodophenols, Pd catalysts, phosphine ligands | Pd catalysis, Sonogashira conditions | High yield, versatile | Requires Pd catalysts, may need precursor synthesis |
Q & A
Q. What are the common synthetic routes for preparing 4,6-Dichloro-2,3-dihydro-1-benzofuran-3-one, and how can intermediates be characterized?
Methodological Answer: The synthesis typically involves halogenation or nucleophilic substitution reactions. For example, a related benzofuranone derivative was synthesized via alkylation using anhydrous potassium carbonate in DMF as a base, followed by purification via column chromatography (1:100 dichloromethane-methanol) . Key intermediates should be characterized using -NMR and -NMR to confirm regioselectivity and purity. For instance, -NMR peaks at δ 4.64 (s, 2H) and 5.34 (s, 2H) in CDCl confirm ether linkages in analogous structures .
Q. Which spectroscopic techniques are critical for confirming the structure of this compound?
Methodological Answer:
- NMR Spectroscopy : -NMR identifies proton environments (e.g., aromatic protons at δ 6.67–7.58 in CDCl), while -NMR confirms carbonyl (δ 176–197 ppm) and chlorinated aromatic carbons .
- Mass Spectrometry (MS) : High-resolution MS (e.g., ACPI) validates molecular weight (e.g., m/z 309.2 [MH] for similar compounds) .
- X-ray Crystallography : Single-crystal studies (mean C–C bond length: 0.010 Å, R factor: 0.059) resolve stereochemistry in derivatives .
Q. What safety protocols are essential when handling this compound?
Methodological Answer:
- Personal Protective Equipment (PPE) : Use NIOSH-approved face shields, safety glasses, and nitrile gloves to prevent skin/eye contact .
- Engineering Controls : Work in fume hoods with local exhaust ventilation.
- Decontamination : Wash hands with soap and water after handling; dispose of contaminated gloves under regulated waste protocols .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve the yield of this compound?
Methodological Answer:
- Solvent Selection : Polar aprotic solvents like DMF enhance reaction rates by stabilizing intermediates .
- Catalyst Screening : Test bases (e.g., KCO vs. NaH) to minimize side reactions.
- Temperature Control : Lower temperatures (e.g., 25°C) reduce decomposition in halogenation steps .
- Purification : Gradient elution in column chromatography (e.g., dichloromethane-methanol) improves separation of chlorinated byproducts .
Q. How can stereochemical ambiguities in dihydrobenzofuranone derivatives be resolved?
Methodological Answer:
- Chiral Chromatography : Use chiral stationary phases (e.g., cellulose tris(3,5-dimethylphenylcarbamate)) to separate enantiomers.
- X-ray Diffraction : Resolve absolute configuration via single-crystal studies (e.g., (2S,3R)-configured analogs with R factor ≤ 0.125) .
- Computational Modeling : Compare experimental and DFT-calculated NMR chemical shifts to validate stereoisomers .
Q. How should researchers address contradictions in spectral data for halogenated benzofuranones?
Methodological Answer:
- Cross-Validation : Reconcile -NMR peaks with NOESY/ROESY to confirm spatial proximity of substituents.
- Isotopic Labeling : Use -labeled analogs to distinguish chlorine-induced splitting in mass spectra.
- Crystallographic Validation : Compare experimental X-ray bond angles with predicted ACD/Labs Percepta data (e.g., C–O bond lengths: 1.36–1.42 Å) .
Q. What strategies are effective for studying the stability of this compound under varying pH and temperature?
Methodological Answer:
- Thermogravimetric Analysis (TGA) : Measure decomposition onset temperatures (e.g., 150–200°C for similar compounds).
- pH Stability Assays : Incubate the compound in buffers (pH 2–12) and monitor degradation via HPLC at 254 nm.
- Light Sensitivity Tests : Expose to UV-Vis light (300–400 nm) and track photodegradation products using LC-MS .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
